molecular formula C17H26N2O B2666249 (1-nonyl-1H-1,3-benzodiazol-2-yl)methanol CAS No. 383371-87-7

(1-nonyl-1H-1,3-benzodiazol-2-yl)methanol

Cat. No.: B2666249
CAS No.: 383371-87-7
M. Wt: 274.408
InChI Key: ZTQNKIKCPWMTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Nonyl-1H-1,3-benzodiazol-2-yl)methanol is a benzimidazole derivative characterized by a nonyl chain (-C₉H₁₉) at the 1-position of the benzimidazole core and a hydroxymethyl (-CH₂OH) group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

(1-nonylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)18-17(19)14-20/h8-9,11-12,20H,2-7,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQNKIKCPWMTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-nonyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the reaction of 1-nonyl-1H-benzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to the desired methanol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-nonyl-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzodiazole ring can be reduced to form the corresponding dihydrobenzodiazole.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and aryl halides under basic conditions.

Major Products Formed

    Oxidation: Nonylbenzodiazole aldehyde or nonylbenzodiazole carboxylic acid.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various alkyl or aryl-substituted benzodiazole derivatives.

Scientific Research Applications

(1-nonyl-1H-1,3-benzodiazol-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-nonyl-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 1-position substitution on the benzimidazole ring significantly influences molecular properties. Key examples include:

Compound Name Substituent (1-position) Molecular Weight (g/mol) Key Features
(1-Nonyl-1H-1,3-benzodiazol-2-yl)methanol Nonyl (-C₉H₁₉) ~275 (estimated) High lipophilicity, potential for enhanced bioavailability
[1-(3-methylbutyl)-1H-...]methanol () 3-methylbutyl 218.3 Moderate lipophilicity, commercial availability
[1-(difluoromethyl)-1H-...]methanol () Difluoromethyl (-CF₂H) 198.17 Electronegative substituent, may alter hydrogen bonding
(5-Bromo-1H-1,3-benzodiazol-2-yl)methanol () Bromo (position 5) 227.06 Halogenation increases molecular weight and polarizability
2-(1H-1,3-benzodiazol-2-yl)phenol (1b) () Phenol (2-position) 214.23 (calculated) Antioxidant/antimicrobial activity via phenolic -OH group
  • Hydrogen Bonding: The hydroxymethyl group at the 2-position can form O—H···N/O interactions, as seen in (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol (), which forms layered crystal structures via hydrogen bonding.

Biological Activity

(1-nonyl-1H-1,3-benzodiazol-2-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C17H24N2O
  • Molecular Weight: 284.39 g/mol
  • CAS Number: 383371-87-7

This compound features a benzodiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Benzodiazole Ring:
    • The initial step involves the condensation of appropriate precursors to form the benzodiazole ring.
  • Alkylation:
    • A nonyl group is introduced through alkylation reactions to yield the desired compound.
  • Methanol Addition:
    • The final step involves the addition of methanol to form the methanol derivative.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and protein interactions through coordination with metal ions, which can influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anti-inflammatory Properties

Another notable biological activity is its anti-inflammatory effect. Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy:
    • A study published in Journal of Medicinal Chemistry reported that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .
  • Inflammation Model Study:
    • In a murine model of inflammation, treatment with this compound resulted in a significant decrease in TNF-alpha levels compared to control groups .
  • Cell Viability Assays:
    • Cell viability assays conducted on human cell lines showed that concentrations up to 50 µM did not exhibit cytotoxic effects, suggesting a favorable safety profile for further development .

Data Tables

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Anti-inflammatoryMurine modelDecreased TNF-alpha
CytotoxicityHuman cell linesNo cytotoxicity up to 50 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.